molecular formula C18H21N3O4S B11502498 1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No.: B11502498
M. Wt: 375.4 g/mol
InChI Key: UOSAPIIMYKPWHI-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine typically involves the reaction of 1-(2,4-dimethylphenyl)piperazine with 3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: 1-(2,4-Dimethylphenyl)-4-[(3-aminophenyl)sulfonyl]piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)piperazine: Lacks the sulfonyl and nitro groups.

    4-[(3-Nitrophenyl)sulfonyl]piperazine: Lacks the 2,4-dimethylphenyl group.

Uniqueness

1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the 2,4-dimethylphenyl and 3-nitrophenylsulfonyl groups. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21N3O4S/c1-14-6-7-18(15(2)12-14)19-8-10-20(11-9-19)26(24,25)17-5-3-4-16(13-17)21(22)23/h3-7,12-13H,8-11H2,1-2H3

InChI Key

UOSAPIIMYKPWHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C

Origin of Product

United States

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